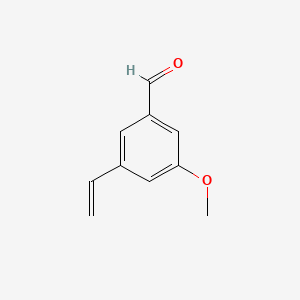

3-Methoxy-5-vinyl-benzaldehyde

Description

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-ethenyl-5-methoxybenzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-7H,1H2,2H3 |

InChI Key |

SZTILCBTUBKBPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hydroxy-5-methoxybenzaldehyde

- Structural Differences : Replaces the vinyl group with a hydroxyl (-OH) at position 3 and retains methoxy at position 5 .

- Key Properties: Molecular Formula: C₈H₈O₃ Molecular Weight: 152.149 g/mol Reactivity: The hydroxyl group increases acidity (pKa ~10) and enables hydrogen bonding, enhancing solubility in polar solvents compared to non-polar vinyl substituents. Applications: Used in synthesis of pharmaceuticals and agrochemicals due to its phenolic reactivity .

5-Acetyl-2-methoxybenzaldehyde

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

- Structural Differences : Substitutes vinyl with an allyl (-CH₂CH=CH₂) group at position 5 and adds a hydroxyl at position 4 .

- Key Properties: Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol Boiling Point: 320.2°C (higher than vinyl due to increased molecular weight and allyl group stability). Applications: Used in flavor/fragrance industries (e.g., eugenol derivatives) .

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

- Structural Differences : Allyl at position 5, hydroxyl at position 2, and methoxy at position 3 .

- Key Properties: Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol Solubility: Moderate in ethanol and chloroform due to hydroxyl and methoxy groups. Applications: Intermediate in synthesizing bioactive molecules (e.g., antioxidants) .

Critical Analysis of Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- Steric Effects :

- Solubility and Stability :

- Hydroxyl-containing analogs (e.g., ) exhibit higher water solubility due to hydrogen bonding. Chloro and acetyl groups improve stability against oxidation .

Preparation Methods

Heck Coupling with Ethylene

Using 3-methoxy-5-bromobenzaldehyde as a substrate, ethylene gas can be introduced via Heck coupling:

Reaction conditions (e.g., 100–120°C in DMF, 12–24 hours) and ligand choice (triphenylphosphine) critically influence yield. A patent describing similar conditions for 3,4,5-trimethoxybenzaldehyde synthesis reported yields up to 68%.

Suzuki-Miyaura Coupling with Vinylboronic Acids

Alternative coupling partners like vinylboronic acids offer milder conditions. For example:

This method, adapted from bromoarene coupling protocols, avoids high temperatures but requires careful control of pH and stoichiometry.

Oxidation of 3-Methoxy-5-vinylbenzyl Alcohol

Oxidation of the corresponding alcohol precursor presents a straightforward route. Common oxidants like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) selectively convert benzylic alcohols to aldehydes without over-oxidation to carboxylic acids.

Yields depend on solvent choice and oxidant activity. Anhydrous conditions (e.g., dichloromethane) and stoichiometric MnO₂ typically achieve >80% conversion.

Friedel-Crafts Formylation with Vinyl Intermediates

The Vilsmeier-Haack reaction enables direct formylation of methoxy-substituted arenes. Starting with 3-methoxy-5-vinylbenzene, the aldehyde group is introduced via electrophilic aromatic substitution:

This method requires electron-donating groups (e.g., methoxy) to activate the ring. Reaction temperatures of 0–5°C and controlled reagent addition mitigate side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

The Heck coupling and alcohol oxidation routes offer superior yields and purity, while the Baylis-Hillman method provides atom economy. Scalability remains a challenge for Vilsmeier-Haack due to stringent temperature control .

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-5-vinyl-benzaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts alkylation to introduce the methoxy group, followed by a Wittig reaction to install the vinyl moiety. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts (optimized at 0–5°C to minimize side reactions) .

- Solvent polarity : Use anhydrous dichloromethane or THF to stabilize intermediates during the Wittig reaction .

- Stoichiometry : Excess vinyltriphenylphosphonium bromide (1.2–1.5 equivalents) improves vinylation efficiency .

Typical yields range from 45–65%, with purity confirmed via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methoxy group (~δ 3.8 ppm), vinyl protons (δ 5.2–5.8 ppm), and aldehyde proton (δ 9.8–10.2 ppm). ¹³C NMR confirms carbonyl resonance at ~δ 190–195 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (vinyl C=C) .

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated for C₁₀H₁₀O₂: 162.0681) .

Q. How should this compound be stored to ensure stability?

- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde and vinyl groups.

- Avoid exposure to moisture (use molecular sieves) and strong acids/bases to prevent decomposition into phenolic byproducts .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aldehyde as a dienophile. Key insights:

Q. How can contradictory data on catalytic asymmetric reactions involving this compound be resolved?

Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) may arise from:

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

- Chelation studies : The aldehyde and methoxy groups can bind transition metals (e.g., Ru³⁺ or Pd²⁺). X-ray crystallography confirms octahedral geometry in Ru(III) Schiff-base complexes .

- Electronic tuning : Introducing electron-withdrawing substituents on the benzene ring enhances metal-ligand charge transfer, as shown in UV-Vis spectra (λₐᵦₛ ~450 nm) .

Q. How does this compound serve as a precursor in bioactive heterocycle synthesis?

- Pyrazole derivatives : Condensation with hydrazines under acidic conditions (HCl/EtOH, reflux) yields 5-membered rings with antitumor activity (IC₅₀ ~10 µM in HeLa cells) .

- Coumarin analogs : Aldol condensation with resorcinol derivatives produces fluorescent probes, validated via fluorescence quenching assays .

Methodological Notes

- Safety : Use nitrile gloves and fume hoods due to potential skin/eye irritation. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

- Eco-toxicity : Follow OECD 301D guidelines for biodegradability testing; preliminary data suggest moderate persistence (t₁/₂ = 28 days in soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.